Cas no 22265-37-8 (4-Methoxyl-benzamidine)

4-Methoxyl-benzamidine structure
4-Methoxyl-benzamidine structure
商品名:4-Methoxyl-benzamidine
CAS番号:22265-37-8
MF:C8H10N2O
メガワット:150.1778
MDL:MFCD00029547
CID:250614
PubChem ID:229074

4-Methoxyl-benzamidine 化学的及び物理的性質

名前と識別子

    • 4-Methoxybenzimidamide
    • 4-Methoxy-Benzamidine
    • 4-Methoxybenzenecarboximidamide
    • Benzenecarboximidamide,4-methoxy-
    • 3-[(furan-2-ylmethyl)amino]propanenitrile
    • SB35548
    • EN300-1865811
    • CHEMBL3138844
    • 4-Methoxybenzamidine
    • 4-(Methyloxy)benzenecarboximidamide
    • 4-METHOXYBENZAMIDINE FOR FLUORESCENCE
    • BB 0238638
    • 4-Methoxybenzamidine, suitable for fluorescence, >=96.0% (NT)
    • 4-Methoxybenzamidine,for fluorescence
    • MFCD00029547
    • DTXSID20281672
    • BDBM50010287
    • GS-3552
    • 22265-37-8
    • RKX
    • AKOS000194764
    • 4-methoxybenzene-1-carboximidamide
    • SCHEMBL428892
    • Z228583094
    • HY-W097785
    • D87896
    • CSISQILZUHMAJB-UHFFFAOYSA-N
    • CS-0150427
    • STK500938
    • ALBB-006991
    • DA-60362
    • 4-Methoxyl-benzamidine
    • MDL: MFCD00029547
    • インチ: InChI=1S/C8H10N2O/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H3,9,10)
    • InChIKey: CSISQILZUHMAJB-UHFFFAOYSA-N
    • ほほえんだ: COC1=CC=C(C=C1)C(=N)N

計算された属性

  • せいみつぶんしりょう: 150.0794
  • どういたいしつりょう: 150.079
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 139
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 59.1A^2

じっけんとくせい

  • 密度みつど: 1.07
  • ゆうかいてん: 120-124 °C
  • ふってん: 276.2°C at 760 mmHg
  • フラッシュポイント: 120.8°C
  • 屈折率: 1.494
  • PSA: 59.1

4-Methoxyl-benzamidine セキュリティ情報

  • 危険物輸送番号:UN 3263 8/PG 3
  • WGKドイツ:3
  • 危険カテゴリコード: 34
  • セキュリティの説明: 26-36/37/39-45
  • 福カードFコード:10-34
  • 危険物標識: C

4-Methoxyl-benzamidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AS614-50mg
4-Methoxyl-benzamidine
22265-37-8 95+%
50mg
250.0CNY 2021-07-14
Alichem
A019142895-25g
4-Methoxybenzimidamide
22265-37-8 95%
25g
$426.12 2023-09-02
TRC
M243470-100mg
4-Methoxyl-benzamidine
22265-37-8
100mg
$ 360.00 2022-06-04
Ambeed
A290671-100mg
4-Methoxybenzimidamide
22265-37-8 95%
100mg
$46.0 2025-02-22
Alichem
A019142895-5g
4-Methoxybenzimidamide
22265-37-8 95%
5g
$157.29 2023-09-02
Enamine
EN300-1865811-1.0g
4-methoxybenzene-1-carboximidamide
22265-37-8
1g
$80.0 2023-06-03
abcr
AB288495-1 g
4-Methoxy-benzamidine
22265-37-8
1 g
€325.80 2023-07-20
abcr
AB288495-5 g
4-Methoxy-benzamidine
22265-37-8
5 g
€1,221.50 2023-07-20
Alichem
A019142895-10g
4-Methoxybenzimidamide
22265-37-8 95%
10g
$211.86 2023-09-02
Enamine
EN300-1865811-10.0g
4-methoxybenzene-1-carboximidamide
22265-37-8
10g
$489.0 2023-06-03

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4-Methoxyl-benzamidineに関する追加情報

Recent Advances in the Study of 4-Methoxyl-benzamidine (CAS: 22265-37-8) and Its Applications in Chemical Biology and Medicine

4-Methoxyl-benzamidine (CAS: 22265-37-8) is a chemical compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This amidine derivative is known for its role as a protease inhibitor, particularly in the context of serine proteases, which are crucial targets in various therapeutic areas, including inflammation, coagulation, and infectious diseases. Recent studies have explored its mechanism of action, structural modifications, and therapeutic potential, making it a compound of interest for drug development.

One of the key areas of research involving 4-Methoxyl-benzamidine is its inhibitory activity against trypsin-like serine proteases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory effects against human trypsin, with an IC50 value in the nanomolar range. The study utilized X-ray crystallography to elucidate the binding mode of 4-Methoxyl-benzamidine within the active site of trypsin, revealing critical interactions with the catalytic triad residues. These findings provide a structural basis for the design of more selective and potent inhibitors targeting serine proteases.

In addition to its protease inhibitory properties, 4-Methoxyl-benzamidine has been investigated for its potential anti-inflammatory effects. A recent preclinical study published in Biochemical Pharmacology (2024) reported that this compound significantly reduced the production of pro-inflammatory cytokines in macrophage cell lines. The study attributed this effect to the modulation of NF-κB signaling pathways, suggesting that 4-Methoxyl-benzamidine could serve as a lead compound for developing novel anti-inflammatory agents. Further in vivo studies are warranted to validate these findings and assess the compound's therapeutic potential in inflammatory disorders.

The synthetic versatility of 4-Methoxyl-benzamidine has also been explored in recent research. A 2024 paper in Organic & Biomolecular Chemistry described a novel synthetic route for this compound, utilizing a palladium-catalyzed coupling reaction to improve yield and purity. This advancement is particularly relevant for large-scale production, which is essential for further pharmacological and clinical studies. The study also highlighted the compound's stability under physiological conditions, a critical factor for its potential use in drug formulations.

Despite these promising developments, challenges remain in the clinical translation of 4-Methoxyl-benzamidine. Pharmacokinetic studies have indicated that the compound exhibits limited oral bioavailability, which may restrict its therapeutic utility. However, recent efforts in prodrug design, as reported in a 2023 study in Molecular Pharmaceutics, have shown potential in overcoming this limitation. The study demonstrated that ester prodrugs of 4-Methoxyl-benzamidine exhibited improved absorption profiles in rodent models, paving the way for further optimization.

In conclusion, 4-Methoxyl-benzamidine (CAS: 22265-37-8) represents a promising scaffold for drug discovery, particularly in the areas of protease inhibition and anti-inflammatory therapy. Recent research has provided valuable insights into its mechanism of action, structural properties, and therapeutic potential. Future studies should focus on addressing its pharmacokinetic limitations and exploring its efficacy in disease models to advance its development as a therapeutic agent.

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Amadis Chemical Company Limited
(CAS:22265-37-8)4-Methoxyl-benzamidine
A1007989
清らかである:99%
はかる:1g
価格 ($):200.0